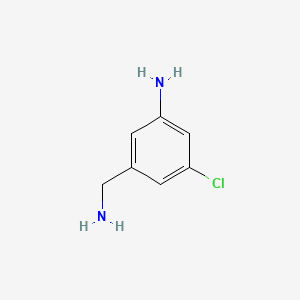![molecular formula C11H12N2O2 B2783927 1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione CAS No. 500896-60-6](/img/structure/B2783927.png)
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)methylpyrrolidine-2,5-dione (also known as 1-APMPD) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. 1-APMPD is a five-membered ring composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Applications De Recherche Scientifique
1-APMPD has been studied for its potential applications in a variety of scientific fields. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and it has been studied as a potential drug for the treatment of various diseases. In addition, 1-APMPD has been studied for its potential use as an antioxidant, as a potential inhibitor of the enzyme 5-lipoxygenase, and as a potential inhibitor of the enzyme cyclooxygenase-2.
Mécanisme D'action
The exact mechanism of action of 1-APMPD is not yet fully understood. However, it is believed that 1-APMPD may act by inhibiting the activity of certain enzymes, such as 5-lipoxygenase and cyclooxygenase-2. In addition, 1-APMPD may also act by modulating the expression of certain genes, such as those involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects
1-APMPD has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 1-APMPD has been found to have antioxidant activity and to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
1-APMPD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable, and it has a wide range of biological activities. However, 1-APMPD also has several limitations. It is not very soluble in water, and it is not very stable in the presence of light.
Orientations Futures
The potential applications of 1-APMPD are still being explored. Future research could focus on the development of more efficient synthesis methods, the exploration of its mechanism of action, the identification of new biological activities, and the development of new therapeutic applications. In addition, further research could focus on the development of new delivery systems for 1-APMPD, such as nanocarriers, and the development of new formulations to improve its bioavailability.
Méthodes De Synthèse
1-APMPD can be synthesized from 1-phenyl-2-propanol using an acid-catalyzed nucleophilic substitution reaction. In this reaction, the alcohol reacts with an acid catalyst, such as hydrochloric acid, to form a carboxylic acid. The carboxylic acid then reacts with an amine, such as aniline, to form a substituted pyrrolidine. This pyrrolidine is then oxidized with an oxidizing agent, such as potassium permanganate, to form 1-APMPD.
Propriétés
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVFLCRMIQYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)
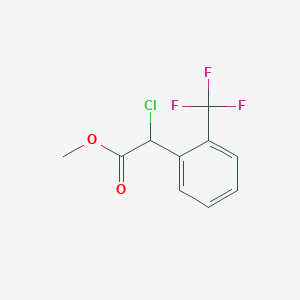

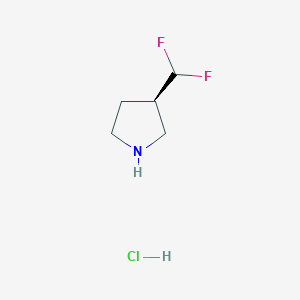
![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)
![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)
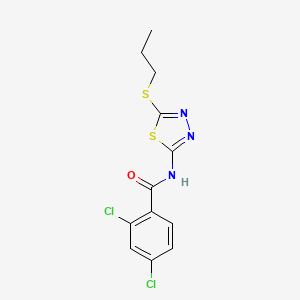
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
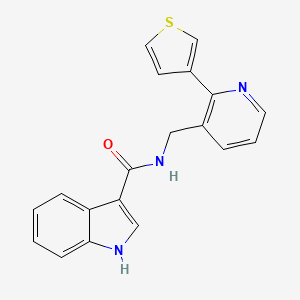
![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)
![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)
